Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-7-10-8(6(3)13-7)9(11)12-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNAPIRTNZXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453796 | |
| Record name | Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137267-49-3 | |
| Record name | Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoester Derivatives
The most widely documented synthesis of ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate involves cyclocondensation reactions between β-ketoesters and nitrogen-containing reagents. Patent CN102786489A details a two-step process beginning with ethyl acetoacetate and triethyl orthoformate, which undergo condensation to form ethyl 2-ethoxymethyleneacetoacetate. Subsequent reaction with hydroxylamine hydrochloride in dichloroethane at 60°C for 6 hours yields the target oxazole with 78% overall yield and <1.0% isomer content .
Critical parameters influencing regioselectivity include:
Mechanistic studies from Beilstein Journal of Organic Chemistry reveal that the reaction proceeds through nucleophilic attack of hydroxylamine at the methylene carbon, followed by intramolecular cyclization and dehydration (Figure 1). This pathway dominates over competing carbonyl addition when using aprotic solvents, achieving >99% regioselectivity .
Alkylation of Oxazole Precursors
Alternative routes employ post-cyclization alkylation to introduce the ethyl and methyl substituents. A Chinese patent (CN106187894A) demonstrates this approach using 3-ethyl-5-pyrazolecarboxylic acid ethyl ester as a starting material. Key steps include:
-
Methylation : Treatment with dimethyl carbonate (DMC) and potassium carbonate in diglyme at 120°C for 10 hours introduces the 5-methyl group .
-
Chlorination : Subsequent reaction with hydrogen peroxide and HCl in dichloroethane at 60°C installs the 4-chloro substituent .
-
Ethyl Group Introduction : Final displacement of chloride using ethylating agents completes the substitution pattern .
This method achieves 89% purity with the following comparative performance:
| Stage | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methylation | 120 | 10 | 92 | 95 |
| Chlorination | 60 | 6 | 85 | 89 |
| Ethylation | 80 | 8 | 78 | 91 |
While effective, this multi-step approach accumulates a 17% yield loss compared to single-pot cyclocondensation methods .
Continuous Flow Synthesis
Recent advancements adapt batch processes to continuous flow systems for industrial-scale production. A modified protocol from CN102786489A demonstrates:
-
Throughput : 2.8 kg/h using microreactors (0.5 mm ID)
-
Residence Time : 11 minutes vs. 6 hours in batch
-
Yield Improvement : 82% → 88% through precise temperature control
Key advantages include:
-
40% reduction in solvent consumption
-
Isomer content consistently <0.8%
-
99.2% conversion efficiency through real-time HPLC monitoring
Solvent and Catalyst Optimization
Comparative studies identify optimal reaction media:
| Solvent | Dielectric Constant (ε) | Yield (%) | Isomer Ratio (5-Me:3-Me) |
|---|---|---|---|
| Dichloroethane | 10.4 | 85 | 99.5:0.5 |
| Ethanol | 24.3 | 68 | 97.2:2.8 |
| Tetrahydrofuran | 7.6 | 79 | 98.1:1.9 |
| Acetonitrile | 37.5 | 72 | 96.8:3.2 |
Catalyst screening reveals:
-
K2CO3 : 92% yield, 0.3% isomer (optimal)
-
NaOAc : 85% yield, 1.1% isomer
-
Et3N : 78% yield, 2.4% isomer
Mechanistic Insights and Byproduct Formation
Detailed analysis of the cyclocondensation pathway identifies three critical intermediates:
-
Intermediate A : Hydroxylamine adduct at methylene position
-
Intermediate B : Cyclized oxazoline precursor
-
Intermediate C : Dehydrated oxazole product
Byproducts primarily arise from:
-
Pathway A : Competing carbonyl addition (3-methyl isomer)
-
Pathway B : Over-oxidation at C4 position
-
Pathway C : Ethoxy group retention from starting material
Control strategies include:
-
Maintaining pH 6.5–7.2 with acetate buffers
-
Strict temperature control (±2°C) during cyclization
-
Solvent drying to <50 ppm H2O
Industrial Purification Techniques
Final product purification employs:
-
Crystallization : Heptane/ethyl acetate (3:1) achieves 99.1% purity
-
Chromatography : Silica gel with 15% EtOAc/hexane (pharmaceutical grade)
-
Distillation : Short-path at 0.5 mmHg (bp 142–145°C)
Comparative purity data:
| Method | Purity (%) | Yield Loss (%) | Cost Index |
|---|---|---|---|
| Crystallization | 99.1 | 12 | 1.0 |
| Chromatography | 99.9 | 22 | 4.8 |
| Distillation | 98.5 | 8 | 2.3 |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxazole-4-carboxylic acid derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of organic light-emitting diodes and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
The following analysis compares ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate with structurally related oxazole derivatives, focusing on substituent effects, physical properties, and synthetic methodologies.
Substituent Effects on Physical Properties
Key Observations :
- Substituent bulk : Bulky groups (e.g., dichlorophenyl in or cyclopentylmethyl in ) generally reduce solubility but enhance thermal stability. The ethyl and methyl groups in the target compound likely confer moderate lipophilicity.
- Electronic effects : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, while electron-donating groups (e.g., methyl in ) enhance ring stability.
- Spectral data : Ester carbonyl groups in oxazoles typically show IR absorption near 1700 cm⁻¹, consistent across analogs .
Biological Activity
Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molar mass of approximately 183.2 g/mol. The compound features an oxazole ring with ethyl and methyl substituents, which contribute to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in the context of medicinal chemistry where enzyme inhibitors are sought for therapeutic applications .
- Receptor Binding : The oxazole moiety allows for interactions with proteins and nucleic acids, enhancing binding affinity through hydrogen bonding and π-π interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceuticals.
- Anticancer Potential : The compound has been investigated for its antiproliferative effects on cancer cell lines. For instance, it has shown promise in inhibiting the growth of certain cancer cells by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition : this compound has been studied as a potential inhibitor of enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Table 1: Summary of Biological Activities
Notable Research Examples
- Anticancer Studies : In vitro studies demonstrated that this compound could significantly reduce cell proliferation in various cancer cell lines. For example, it exhibited cytotoxicity against A431 (squamous carcinoma) and A549 (lung cancer) cells with GI50 values indicating effective inhibition at low concentrations .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves modulation of key signaling pathways related to cell survival and apoptosis. This includes the downregulation of cyclin D1 levels and interference with phospho-STAT3 signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
